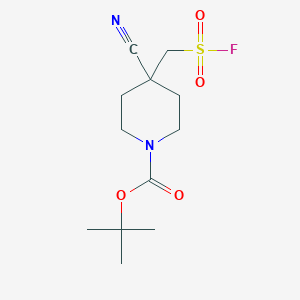

Tert-butyl 4-cyano-4-(fluorosulfonylmethyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-cyano-4-(fluorosulfonylmethyl)piperidine-1-carboxylate, also known as Boc-4-cyano-4-(fluorosulfonylmethyl)piperidine, is a chemical compound that has gained significant attention in scientific research due to its potential application in drug discovery and development.

Aplicaciones Científicas De Investigación

Synthesis and Applications in Drug Discovery

Intermediate in Drug Synthesis : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, a drug used for certain cancer treatments. It is synthesized through acylation, sulfonation, and substitution from piperidin-4-ylmethanol, with a total yield of 20.2% (Wang et al., 2015).

Fluorination Agent : 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a crystalline solid with high stability, is used as a deoxofluorinating agent. It effectively converts various groups to fluorinated counterparts, indicating its utility in drug discovery and other areas where fluorinated compounds are significant (Umemoto et al., 2010).

Biologically Active Compound Synthesis : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized as an intermediate for biologically active compounds like crizotinib, used in cancer treatment (Kong et al., 2016).

Antibacterial and Anthelmintic Activity : Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, synthesized via a condensation reaction, exhibits moderate antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

Chemical Synthesis and Stability

Synthesis of Fluoromethylidene Synthon : 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone (TBTSO2CH2F) is used for synthesizing monofluoroalkenes via Julia-Kocienski olefination, indicating its potential in creating diverse chemical structures (Zhu et al., 2010).

Piperidine Derivatives Synthesis : Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate is used for coupling reactions with substituted arylboronic acids to produce tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

Molecular and Structural Studies

X-ray Diffraction Studies : Tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, a piperazine derivative, shows promising pharmacological properties. Its structure was determined using single crystal X-ray diffraction, highlighting its potential in drug design (Gumireddy et al., 2021).

C-H Bond Activation in Platinum Complexes : 2-tert-Butyl-6-(4-fluorophenyl)pyridine, in reaction with K(2)PtCl(4), leads to a complex with dual agostic interaction, demonstrating the intricate balance between sp2 and sp3 C-H bond activation (Crosby et al., 2009).

Propiedades

IUPAC Name |

tert-butyl 4-cyano-4-(fluorosulfonylmethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19FN2O4S/c1-11(2,3)19-10(16)15-6-4-12(8-14,5-7-15)9-20(13,17)18/h4-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAKFLFQNCBJBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CS(=O)(=O)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-cyano-4-(fluorosulfonylmethyl)piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

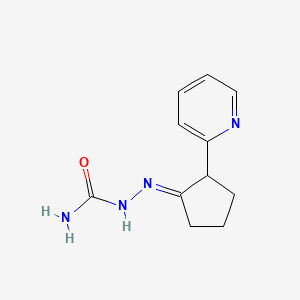

![1-Methyl-3-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazin-2-one](/img/structure/B2760963.png)

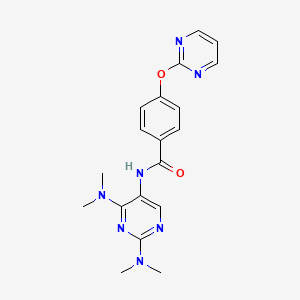

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2760964.png)

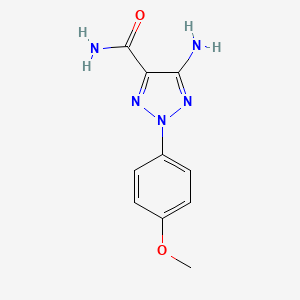

![2-(3-Chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2760965.png)

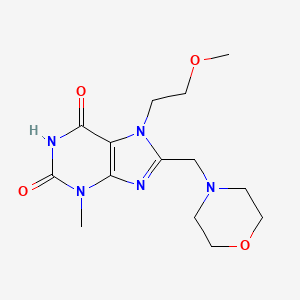

![1H-[1,3]Dioxolo[4,5-F]indazole](/img/structure/B2760978.png)